

Introduction: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromoquinolin-2-amine**

Cat. No.: **B1603987**

[Get Quote](#)

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active compounds.^[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, **3-Bromoquinolin-2-amine** emerges as a particularly valuable and versatile building block for researchers in drug discovery and materials science.

This technical guide offers a senior application scientist's perspective on **3-Bromoquinolin-2-amine** (CAS: 36825-31-7), moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail modern synthetic strategies, dissect its reactivity, and illustrate its utility in creating diverse molecular libraries. The strategic placement of an amino group at the C2 position and a bromine atom at the C3 position provides two orthogonal, highly tractable synthetic handles. The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, while the nucleophilic amino group offers a distinct site for functionalization. This dual functionality allows for the systematic and logical construction of complex molecules, making it an indispensable tool for lead optimization and the exploration of chemical space.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data for **3-Bromoquinolin-2-amine** are summarized below.

Property	Value	Source
CAS Number	36825-31-7	[2] [3]
Molecular Formula	C ₉ H ₇ BrN ₂	[2] [4]
Molecular Weight	223.07 g/mol	[2]
Appearance	(Typically) Off-white to yellow solid	Varies by supplier
Topological Polar Surface Area	38.9 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[5]

Spectroscopic Signature Analysis: What to Expect

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (~7.0-9.0 ppm).[\[6\]](#) The protons on the carbocyclic ring (H5, H6, H7, H8) will appear as a complex multiplet pattern, while the lone proton on the pyridine ring (H4) will likely be a singlet, deshielded by the adjacent nitrogen. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.[\[7\]](#) The addition of D₂O will cause the -NH₂ signal to disappear, a classic confirmatory test.[\[7\]](#)
- ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal nine unique carbon signals.[\[6\]](#) The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (C2, C4, C8a) will be deshielded and appear downfield.[\[7\]](#)

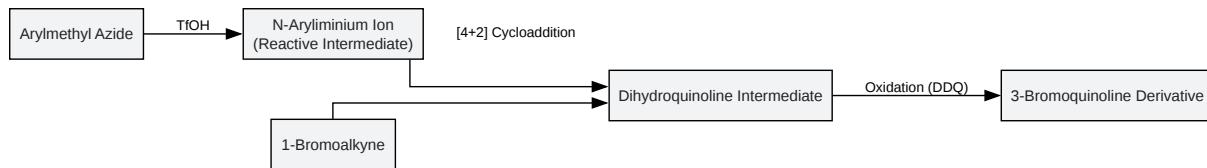
- Mass Spectrometry (MS): The mass spectrum provides definitive proof of molecular weight and elemental composition. A key diagnostic feature for **3-Bromoquinolin-2-amine** is the isotopic signature of bromine. Due to the nearly equal natural abundance of ^{79}Br and ^{81}Br isotopes, the molecular ion peak (M^+) will appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass units.[6] This doublet is an unmistakable indicator of a monobrominated compound.

Modern Synthesis Strategies: A Regioselective Approach

The synthesis of specifically substituted quinolines can be challenging due to competing reaction sites. While classical methods exist, modern organic synthesis favors reactions that offer high regioselectivity and efficiency. A notable strategy for preparing 3-bromoquinoline derivatives involves a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[8] This approach builds the functionalized heterocyclic ring system in a controlled manner.

Synthesis via Acid-Promoted Rearrangement and Cycloaddition

This method leverages the in-situ generation of a reactive intermediate from an arylmethyl azide, which then undergoes a cycloaddition with a bromoalkyne, followed by oxidation to yield the aromatic quinoline core.[8]



[Click to download full resolution via product page](#)

Caption: Workflow for regioselective synthesis of 3-bromoquinolines.

Experimental Protocol: Synthesis of a 3-Bromoquinoline Derivative

Causality: This protocol is based on the principles of the method described by Reddy et al.^[8] The use of a strong acid like triflic acid (TfOH) is crucial for promoting the rearrangement of the azide to the reactive N-aryliminium ion. The subsequent cycloaddition is a powerful C-C and C-N bond-forming step. Finally, an oxidant like DDQ is required to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.

- **Reaction Setup:** To a solution of the starting arylmethyl azide (1.0 equiv) in a suitable solvent (e.g., dichloroethane) at 0 °C, add the 1-bromoalkyne (1.2 equiv).
- **Initiation:** Slowly add triflic acid (TfOH) (1.5 equiv) to the cooled mixture. The acid catalyzes the formation of the key N-aryliminium ion intermediate.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- **Oxidation:** Once the formation of the dihydroquinoline intermediate is complete, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) to the reaction mixture.
- **Aromatization:** Heat the mixture to 60-80 °C and stir for an additional 6-12 hours until aromatization is complete (as monitored by TLC).
- **Workup and Purification:** Cool the reaction to room temperature, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Isolation:** Purify the crude product by column chromatography on silica gel to afford the pure 3-bromoquinoline derivative.

Chemical Reactivity and Synthetic Utility

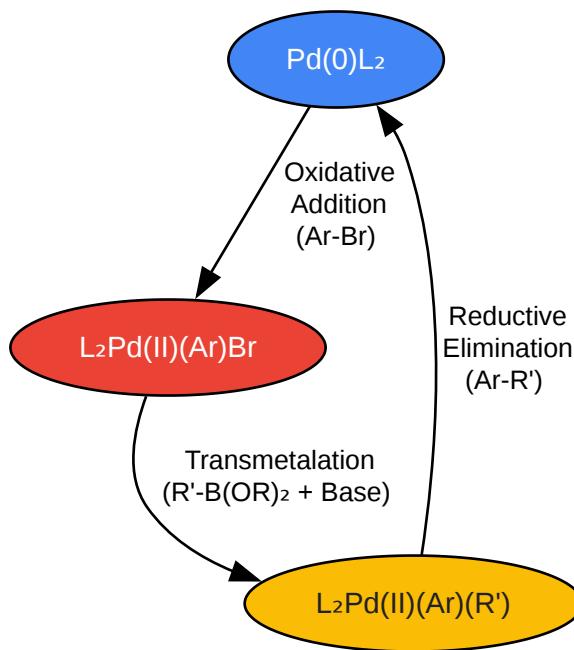
The power of **3-Bromoquinolin-2-amine** lies in its capacity for selective, high-yielding transformations at its two distinct functional groups. This allows for a modular approach to building molecular complexity.

The C3-Bromine: A Gateway for Cross-Coupling

The bromine atom serves as an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and aryl-heteroaryl structures.[9][10] This reaction is fundamental for elaborating the **3-Bromoquinolin-2-amine** core with new aryl or heteroaryl fragments to probe structure-activity relationships (SAR).

- Mechanism Insight: The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[9]



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[\[11\]](#)[\[12\]](#)

Applying this reaction to **3-Bromoquinolin-2-amine** allows for the introduction of a second, diverse amino group at the C3 position, creating scaffolds with unique hydrogen bonding capabilities and substitution vectors.

- Protocol: General Procedure for Buchwald-Hartwig Amination Causality: This protocol requires an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.[\[1\]](#) A strong, non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the amine coupling partner, facilitating its entry into the catalytic cycle.[\[13\]](#) Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to stabilize the palladium intermediates and promote the crucial reductive elimination step.[\[11\]](#)
 - Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add **3-Bromoquinolin-2-amine** (1.0 equiv), the desired amine coupling partner (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.
 - Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
 - Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
 - Workup: After cooling, dilute the reaction with an organic solvent and water or an aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase.
 - Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify via column chromatography.

The C2-Amino Group: A Nucleophilic Center

The primary amine at the C2 position provides a second, orthogonal site for chemical modification. Standard amine chemistry can be employed to further diversify the scaffold.

- Acylation/Sulfonylation: Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is a common tactic in medicinal chemistry to introduce groups that can act as hydrogen bond

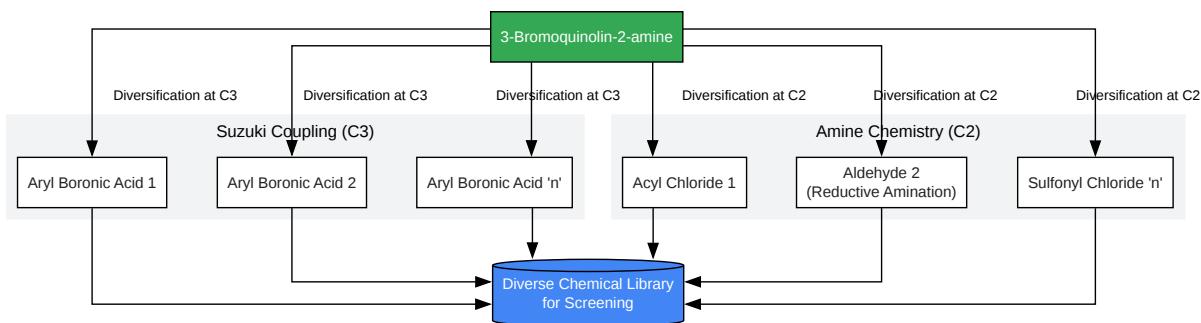
acceptors or to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

- Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines at this position.

Applications in Drug Discovery: Building Diverse Libraries

The true value of **3-Bromoquinolin-2-amine** is realized when its dual reactivity is leveraged to rapidly generate libraries of analogues for biological screening. Derivatives of the quinoline scaffold are known to possess a wide range of biological activities, including potential as anticancer and antimalarial agents.[9][14] Specifically, substituted quinolines have been identified as potent inhibitors of key oncology targets like EGFR kinases.[9]

The logical workflow below illustrates how a researcher can systematically explore the chemical space around this core.



[Click to download full resolution via product page](#)

Caption: Library generation strategy using **3-Bromoquinolin-2-amine**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromoquinolin-2-amine** must be consulted prior to use, general precautions for related halo-amino-aromatic compounds should be followed. Based on data for the closely related 3-bromoquinoline, the compound should be handled with care.[15][16]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
- Handling: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][17] May cause skin, eye, and respiratory irritation.[16]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5]

Conclusion

3-Bromoquinolin-2-amine (CAS 36825-31-7) is more than just another chemical intermediate; it is a strategically designed building block that empowers chemists to efficiently and systematically synthesize complex molecules. Its well-differentiated reactive sites—the bromine atom ready for cross-coupling and the amino group for nucleophilic chemistry—provide a logical and robust platform for diversification. For researchers and scientists in drug development, mastering the application of this scaffold opens the door to the rapid generation of novel compound libraries, accelerating the journey from initial hit to optimized lead candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromoquinolin-2-amine | 36825-31-7 [chemicalbook.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. 36825-31-7|3-Bromoquinolin-2-amine|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [Introduction: A Versatile Scaffold for Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603987#3-bromoquinolin-2-amine-cas-number-36825-31-7\]](https://www.benchchem.com/product/b1603987#3-bromoquinolin-2-amine-cas-number-36825-31-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com